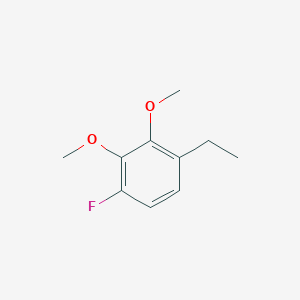

1,2-Dimethoxy-3-ethyl-6-fluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The incorporation of fluorine into organic molecules can profoundly influence their physical and chemical properties. researchgate.net Fluorine's high electronegativity and small size can alter the electron distribution within a molecule, affecting its absorption, distribution, and metabolism when used in pharmaceutical applications. nih.gov This has led to the widespread use of fluorine-containing aromatics in drugs, including anti-inflammatory agents, antibiotics, and central nervous system agents. researchgate.netnih.gov

In the realm of materials science, fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The introduction of fluorine can enhance thermal stability and chemical resistance. lew.ro Furthermore, the carbon-fluorine bond's unique properties are exploited in various synthetic methodologies; for instance, the lability of fluorine in certain activated molecules, like fluoronitrobenzenes, allows it to act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net This reactivity is crucial for constructing complex molecular architectures. The inclusion of fluorine can also significantly enhance the lipophilicity of bioactive compounds, a key parameter in medicinal chemistry. researchgate.net

Role of Dimethoxybenzene Derivatives as Precursors and Scaffolds

Dimethoxybenzene derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups. researchgate.net These compounds are found in natural products and are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.org For example, 1,4-dimethoxybenzene (B90301) is a known intermediate in the synthesis of the pharmaceutical methoxamine. wikipedia.org The methoxy groups are electron-donating, which increases the electron density of the benzene ring and makes it more susceptible to electrophilic aromatic substitution reactions. scirp.org

The dimethoxybenzene framework serves as a versatile scaffold in medicinal chemistry. researchgate.netnih.govresearchgate.netnih.govmdpi.com Molecules containing the 3,4-dimethoxyphenyl moiety, for instance, have attracted attention for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. sciforum.net The presence and position of the methoxy groups are critical as they influence the molecule's binding affinity and selectivity towards biological targets. sciforum.net Furthermore, dimethoxybenzene derivatives are used as building blocks for preparing important natural and non-natural target molecules through various chemical transformations. scirp.org

Overview of Research Trajectories for Specific Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic rings is a significant focus of contemporary organic synthesis, as these structures are common in pharmaceuticals and functional materials. researchgate.net Research has moved beyond modifying existing benzene rings to developing methods for constructing these complex frameworks from acyclic (non-ring) precursors. researchgate.net

Modern synthetic strategies employ a variety of innovative reactions to achieve this. One such approach involves the thermolysis of specifically substituted alkynes under microwave conditions to create pentasubstituted aromatic rings, which can serve as templates for drug design. nih.govresearchgate.net Another powerful method is the multi-component coupling reaction, where several different molecules are combined in a single step to form a complex product. For example, a three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes can produce highly substituted benzoate (B1203000) derivatives. nih.gov These methods are highly valued for their efficiency and ability to rapidly generate molecular diversity. Research continues to focus on developing new catalytic systems and reaction cascades to access these valuable and complex aromatic structures. researchgate.netresearchgate.net

Interactive Data Table: Properties of Related Aromatic Compounds

This table provides physical and chemical data for parent compounds related to 1,2-Dimethoxy-3-ethyl-6-fluorobenzene to offer a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1,2-Dimethoxybenzene | 91-16-7 | C₈H₁₀O₂ | 138.16 | 206-207 | 22-23 |

| 1,4-Dimethoxybenzene | 150-78-7 | C₈H₁₀O₂ | 138.17 | 212.6 | 54-56 |

| Fluorobenzene (B45895) | 462-06-6 | C₆H₅F | 96.10 | 85 | -44 |

Structure

3D Structure

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

1-ethyl-4-fluoro-2,3-dimethoxybenzene |

InChI |

InChI=1S/C10H13FO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3 |

InChI Key |

SFRYYKFNMLYWPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethoxy 3 Ethyl 6 Fluorobenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for transforming the structure of a target molecule into a sequence of progressively simpler structures, ultimately leading to commercially available starting materials. For a polysubstituted benzene (B151609) derivative like 1,2-dimethoxy-3-ethyl-6-fluorobenzene, the key is to identify the most reliable bond formations to carry out in the forward synthesis. The primary disconnections focus on the installation of the fluorine and methoxy (B1213986) groups, which represent the most synthetically challenging aspects.

Two primary retrosynthetic strategies are considered:

Strategy A: Electrophilic Fluorination. This approach involves disconnecting the Carbon-Fluorine (C-F) bond. This is a common and direct method for introducing fluorine onto an electron-rich aromatic ring. The precursor, or synththon, generated from this disconnection is the corresponding aryl anion, which points to an electrophilic fluorination of the neutral precursor molecule, 1,2-dimethoxy-3-ethylbenzene (4) . This strategy is attractive due to its directness, assuming the precursor is readily available and the regioselectivity of the fluorination can be controlled.

Strategy B: Nucleophilic Aromatic Substitution (SNAr). This strategy focuses on the formation of the Carbon-Oxygen (C-O) bonds of the methoxy groups. Disconnecting one or both C-O bonds suggests a reaction where a methoxide (B1231860) nucleophile displaces a suitable leaving group (e.g., a halide) on a fluorinated aromatic precursor. For instance, a double SNAr reaction on a precursor like 1,2-dichloro-3-ethyl-6-fluorobenzene (5) with sodium methoxide could yield the target molecule. This pathway relies on the principle that electron-withdrawing groups (in this case, fluorine) can activate an aromatic ring toward nucleophilic attack.

These two distinct strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Fluorination Approaches to Substituted Dimethoxybenzenes

The direct introduction of a fluorine atom onto an existing aromatic scaffold is a powerful tool in medicinal and materials chemistry. This approach, corresponding to the forward synthesis of Strategy A, hinges on the electrophilic fluorination of a highly activated benzene ring.

Electrophilic Fluorination Strategies and Regioselectivity

In an electrophilic aromatic substitution (EAS) reaction, the regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. youtube.com The proposed precursor, 1,2-dimethoxy-3-ethylbenzene, possesses three activating, ortho-, para-directing groups. libretexts.org

Methoxy Groups (-OCH₃): These are potent activating groups due to their ability to donate electron density to the ring via resonance. They strongly direct incoming electrophiles to the positions ortho and para to themselves.

Ethyl Group (-CH₂CH₃): This is a weaker activating group that directs through an inductive effect and hyperconjugation, also favoring ortho and para substitution.

When considering the fluorination of 1,2-dimethoxy-3-ethylbenzene, the directing effects of the substituents converge to strongly favor a single position. The C6 position is ortho to the C1-methoxy group and para to the C2-methoxy group. This confluence of directing effects makes the C6 carbon the most nucleophilic and sterically accessible site on the ring, leading to a high degree of regioselectivity for the desired 2-fluoro-1,3,5-trimethoxybenzene product. The formation of other isomers is expected to be minimal.

Evaluation of Fluorinating Reagents and Reaction Conditions

The success of an electrophilic fluorination reaction depends heavily on the choice of the fluorinating agent. Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more manageable than elemental fluorine or older reagents like hypofluorites. wikipedia.orggoogle.com The ideal reagent should be reactive enough to fluorinate the activated ring without causing side reactions or decomposition.

Several N-F reagents are widely used for this purpose. wikipedia.orgrsc.orgalfa-chemistry.com Their reactivity can be tuned by altering the electronic environment around the nitrogen atom. rsc.org

| Reagent Name | Acronym | Structure | General Reactivity | Typical Solvents |

|---|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA-BF₄] | High | Acetonitrile (B52724), DMF, Dichloromethane |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Moderate-High | Acetonitrile, Dichloromethane, Ethyl Acetate |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Moderate | Acetonitrile, Chloroform |

For the fluorination of a highly activated substrate like 1,2-dimethoxy-3-ethylbenzene, a moderately reactive agent such as NFSI might be sufficient and offer better control than the more powerful Selectfluor®, which is often described as the most reactive agent. alfa-chemistry.comstackexchange.com The reaction is typically carried out in an inert polar aprotic solvent like acetonitrile at or below room temperature to control exothermicity and prevent side reactions.

Nucleophilic Aromatic Substitution (SNAr) as a Route to Fluorinated Ethers

Nucleophilic aromatic substitution provides an alternative and powerful method for constructing highly substituted aromatic rings. This pathway is particularly useful when direct electrophilic substitution is difficult or lacks the desired regioselectivity. Unlike electrophilic substitution, SNAr is facilitated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org

Displacement of Halogens or Other Leaving Groups by Methoxide

The core of this synthetic strategy involves the reaction of a suitably substituted halo- or nitro-aromatic compound with a strong nucleophile, such as sodium methoxide (NaOMe). In the context of synthesizing this compound, a plausible precursor would be a dihalo- or monohalo-monoalkoxy- derivative, for example, 1,2-dichloro-3-ethyl-6-fluorobenzene.

The reaction proceeds via the SNAr mechanism, where the methoxide ion attacks the carbon bearing a leaving group (e.g., chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the leaving group restores the aromaticity of the ring. Due to the high electronegativity of fluorine, polyfluoroarenes are known to undergo SNAr reactions where a fluoride (B91410) anion is eliminated. nih.gov However, in a mixed-halide system, the relative leaving group ability can be complex. Generally, in SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. masterorganicchemistry.com

| Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | NaOMe | 2,4-Dinitroanisole | Methanol, Room Temp |

| Hexafluorobenzene | NaOMe | Pentafluoroanisole | Methanol, Reflux |

| p-Chloronitrobenzene | NaOMe | p-Nitroanisole | Methanol/DMF, Heat |

| 2,3,6-Trifluoro-4-bromobenzaldehyde | NaOMe | 2-Methoxy-3,6-difluoro-4-bromobenzaldehyde | Methanol, 65°C |

Influence of Ring Activation and Steric Hindrance on SNAr Reactions

The feasibility and rate of an SNAr reaction are critically dependent on two main factors: electronic activation and steric hindrance.

Ring Activation: The aromatic ring must be rendered electron-deficient (electrophilic) to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. byjus.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the proposed precursors for the target molecule, the fluorine atom itself acts as a potent electron-withdrawing group via its inductive effect, thereby activating the ring for nucleophilic attack.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering a versatile route to introduce the ethyl group onto a suitably functionalized dimethoxyfluorobenzene scaffold.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

A potential synthetic route to this compound via Suzuki-Miyaura coupling would involve a precursor such as 3-bromo-1,2-dimethoxy-6-fluorobenzene reacting with ethylboronic acid . The key to this strategy is the successful synthesis of the specific aryl bromide precursor to ensure the correct placement of the ethyl group.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with sterically hindered or electronically complex substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | --- | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 |

This table presents generalized conditions based on common practices for Suzuki-Miyaura reactions and does not represent a specific synthesis of the target compound.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed methods could be adapted for the synthesis.

Heck Reaction: This reaction couples an aryl halide with an alkene. To synthesize the target compound, a precursor like 3-bromo-1,2-dimethoxy-6-fluorobenzene could be reacted with ethylene, followed by hydrogenation of the resulting styrene (B11656) derivative. The Heck reaction is particularly useful for forming C(sp²)-C(sp²) bonds. mdpi.comrsc.orgnih.gov

Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne. researchgate.netnih.govbeilstein-journals.org A potential, though more circuitous, route would involve coupling the aryl bromide precursor with a protected acetylene, followed by deprotection and subsequent reduction of the triple bond to an ethyl group.

Negishi Coupling: The Negishi coupling is a powerful reaction that couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is highly relevant as it could directly utilize an ethylzinc (B8376479) reagent (e.g., ethylzinc chloride) with a 3-bromo-1,2-dimethoxy-6-fluorobenzene precursor. Negishi couplings are known for their high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds effectively. wikipedia.orgchinesechemsoc.orgrsc.org

In any cross-coupling strategy, regiocontrol is paramount. The successful synthesis of this compound is entirely dependent on the synthesis of a correctly substituted precursor, for instance, having a halogen at the C3 position and nowhere else. The directing effects of the methoxy and fluoro groups on an existing benzene ring would need to be carefully managed during the synthesis of this halogenated intermediate. For example, the synthesis of a precursor like 1-bromo-2,3-dimethoxybenzene has been described in the literature, which could then potentially be fluorinated and subsequently used in a coupling reaction. semanticscholar.org

Functionalization of Existing Aromatic Precursors

An alternative synthetic strategy involves starting with a dimethoxyfluorobenzene scaffold and introducing the ethyl group directly onto the ring through electrophilic aromatic substitution.

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring.

For a precursor like 1,2-dimethoxy-4-fluorobenzene , the directing effects of the substituents must be considered:

Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.com

In 1,2-dimethoxy-4-fluorobenzene, the two methoxy groups strongly activate the positions ortho and para to them. The position C5 is para to the C2-methoxy group and ortho to the C1-methoxy group, making it highly activated. The C3 position is ortho to the C2-methoxy group. The fluorine at C4 directs to C3 and C5. The combined activating effects of the two methoxy groups would likely direct an incoming electrophile to either the C3 or C5 position, with steric hindrance potentially favoring the C5 position. Therefore, achieving selective ethylation at the C3 position via a direct Friedel-Crafts alkylation could be challenging and may result in a mixture of isomers.

A more controllable approach is the Friedel-Crafts acylation , which introduces an acyl group (e.g., an acetyl group, -COCH₃). This reaction is generally less prone to poly-substitution than alkylation because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution.

Direct Friedel-Crafts alkylation with an ethyl halide can lead to carbocation rearrangements. A more reliable two-step method to introduce an ethyl group is through Friedel-Crafts acylation followed by reduction of the resulting ketone.

Friedel-Crafts Acylation: Reaction of a dimethoxyfluorobenzene precursor with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield an acetyl-dimethoxyfluorobenzene. As discussed, the regioselectivity of this step is crucial.

Reduction of the Acyl Group: The ketone functionality of the acetyl group can be reduced to a methylene (B1212753) (-CH₂-) group to form the final ethyl substituent. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.inorganic-chemistry.org

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is ideal for substrates that are sensitive to acid but stable in basic conditions. thermofisher.commasterorganicchemistry.comwikipedia.orgadichemistry.com

The choice between these two methods would depend on the stability of the other functional groups on the aromatic ring to the respective acidic or basic conditions. youtube.com

Table 2: Common Methods for the Reduction of Aryl Ketones

| Reaction Name | Reagents | Conditions | Advantages/Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, Heat | Effective for acid-stable compounds. Not suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, Heat | Basic, High Temp. | Effective for base-stable compounds. Not suitable for base-sensitive substrates or sterically hindered ketones. |

This table summarizes general characteristics of the reduction methods.

One-Pot and Multi-Component Synthetic Sequences

One-pot and multi-component reactions (MCRs) represent highly efficient strategies in modern organic synthesis, offering advantages such as reduced waste, lower costs, and shorter reaction times by avoiding the isolation of intermediates. While a specific, documented multi-component synthesis for this compound is not extensively reported in the literature, its assembly can be envisioned using established MCR principles that lead to other polysubstituted benzene derivatives. rsc.org

A hypothetical multi-component approach could involve the construction of the benzene ring from acyclic precursors. For instance, palladium-catalyzed cascade reactions have been successfully employed to synthesize tetrasubstituted benzenes in a regioselective manner from simpler components like alkynes and acrylates. acs.org Such a strategy could theoretically be adapted by selecting precursors that would introduce the desired ethyl, fluoro, and latent methoxy functionalities in a single, catalyzed sequence.

Another approach is a one-pot sequential addition and modification of a starting aromatic scaffold. This involves performing multiple reaction steps in the same vessel without intermediate purification. For example, a suitably substituted fluorobenzene (B45895) could undergo a directed ortho-metalation followed by quenching with an ethylating agent, and subsequent functionalization in a single pot. More practically, a sequence of electrophilic and nucleophilic substitution reactions could be telescoped. A potential, though challenging, one-pot process could involve the ethylation of a fluorinated catechol derivative followed by a double O-methylation in the same reaction vessel.

The table below illustrates a known multi-component reaction for synthesizing a polysubstituted benzene and proposes a conceptual adaptation for the target molecule.

| Reaction Type | Example Components for a Known Tetrasubstituted Benzene acs.org | Hypothetical Components for this compound | Catalyst/Conditions |

| Pd-Catalyzed Benzannulation | Ethynylbenzene, Methyl 2-bromoacrylate, Triethylamine | An appropriate 1-alkyne (e.g., 1-butyne), a fluorinated acrylate (B77674) derivative, and a methoxy-containing component. | Pd(PPh₃)₄, CuCl, THF |

This approach highlights the modularity of MCRs, although significant research would be required to identify the precise substrates and conditions to achieve the desired this compound structure.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound would likely rely on a more conventional, sequential route where each step is optimized for high yield and purity. Key transformations in a plausible synthesis would include electrophilic aromatic substitution (e.g., Friedel-Crafts ethylation) and nucleophilic aromatic substitution (SNAr).

Optimization of Friedel-Crafts Ethylation:

The introduction of the ethyl group onto a dimethoxyfluorobenzene precursor would likely proceed via a Friedel-Crafts alkylation. This reaction is notoriously sensitive to conditions, with potential side reactions such as polyalkylation and carbocation rearrangements. libretexts.org Optimization is crucial for maximizing the yield of the desired mono-ethylated product. Key parameters include the choice of Lewis acid catalyst, solvent, temperature, and the nature of the ethylating agent.

Studies on analogous systems show that catalyst choice significantly impacts yield. researchgate.net For an activated ring system like a dimethoxybenzene derivative, milder Lewis acids may be sufficient and could help prevent over-alkylation.

Table 1: Effect of Lewis Acid Catalyst on a Model Friedel-Crafts Alkylation Data below is illustrative, based on typical findings for Friedel-Crafts reactions on activated aromatic rings.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ (1.5 equiv) | Dichloromethane (DCM) | 0 to RT | 82 |

| 2 | FeCl₃ (1.5 equiv) | Dichloromethane (DCM) | 0 to RT | 52 |

| 3 | Sc(OTf)₃ (0.1 equiv) | Nitromethane | RT | 45 |

| 4 | BF₃·OEt₂ (2.0 equiv) | Hexane | 0 | 65 |

For scalability, minimizing the amount of catalyst is desirable. Using highly efficient but more expensive catalysts like Sc(OTf)₃ might be feasible if catalyst loading can be kept low. nih.gov Solvent choice also plays a critical role, with non-polar solvents often favoring the desired product and facilitating easier work-up.

Optimization of Nucleophilic Aromatic Substitution (SNAr):

If the synthesis involves the displacement of a fluorine atom with a methoxy group on a suitably activated precursor, the SNAr reaction conditions must be carefully optimized. The reaction of a fluoroarene with sodium methoxide is a common method for producing methoxyarenes. nih.gov

The efficiency of this substitution depends heavily on the solvent and temperature. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the nucleophile and promote the reaction.

Table 2: Optimization of SNAr Methoxy-de-fluorination on a Model Fluoroarene nih.gov Based on general procedures for converting fluoroarenes to methoxyarenes.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | NaOMe | 110 | 3 | >90 |

| 2 | Methanol | NaOMe | 100 (sealed vessel) | 2 | ~85 |

| 3 | THF | NaOMe | 65 (reflux) | 12 | Moderate |

| 4 | NMP | NaOMe | 100 | 1 | >90 |

For large-scale synthesis, factors such as reaction time and temperature become critical for energy consumption and throughput. As shown in the table, using a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can lead to high yields in relatively short reaction times at elevated temperatures. nih.gov The choice of solvent for a scalable process would also consider factors like boiling point (for ease of removal), cost, and safety. The purification of the final product would likely involve extraction followed by distillation or crystallization to achieve the high purity required for subsequent applications.

Mechanistic Investigations of Reactions Involving 1,2 Dimethoxy 3 Ethyl 6 Fluorobenzene

Detailed Mechanisms of Electrophilic Aromatic Substitution on Substituted Dimethoxybenzenes

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction is profoundly affected by the substituents already present on the ring, which influence both the reaction rate and the position of the incoming electrophile. chemistrytalk.orglibretexts.org

Formation and Stability of Benzenonium Ion Intermediates

The mechanism of EAS proceeds through a two-step process, the first and typically rate-determining step of which is the attack of the aromatic π-electron system on an electrophile (E⁺). This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion, or more specifically, a benzenonium ion (also referred to as a σ-complex). libretexts.org

The stability of this benzenonium ion is paramount to the reaction's feasibility and rate. Electron-donating groups (EDGs) stabilize the positively charged intermediate, thereby increasing the reaction rate compared to unsubstituted benzene. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (EWGs) destabilize the intermediate, slowing the reaction. libretexts.org

Directing Effects of Methoxy (B1213986), Ethyl, and Fluoro Substituents

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. This regioselectivity is determined by the stability of the benzenonium ion formed from attack at each possible position (ortho, meta, or para).

Methoxy and Ethyl Groups: As electron-donating groups, both methoxy and ethyl groups are ortho, para-directors. They activate these positions by increasing electron density through resonance (for methoxy) and induction (for ethyl), and more importantly, by providing enhanced stabilization to the benzenonium intermediates formed upon attack at these sites. libretexts.orgorganicchemistrytutor.com

For 1,2-Dimethoxy-3-ethyl-6-fluorobenzene, the directing effects of the four substituents must be considered collectively. The two methoxy groups are the most powerful activating groups present and will largely govern the position of substitution. The position C4 is para to the C1-methoxy group and meta to the C2-methoxy group, while also being activated by the ethyl group. The C5 position is ortho to the fluorine and meta to the other groups. Given the strong activating and directing influence of the methoxy groups, electrophilic attack would be most favored at the positions that are ortho or para to them, with steric hindrance also playing a role in determining the final product distribution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Weakly Donating (+I) | None | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

While less common than EAS, Nucleophilic Aromatic Substitution (SNAr) is a crucial reaction for aryl halides, particularly those bearing electron-withdrawing groups. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction typically requires activation by EWGs and a good leaving group.

Meisenheimer Complex Formation and Characterization

The classical SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. total-synthesis.com This intermediate is non-aromatic. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The formation and stability of the Meisenheimer complex are critical. This anionic intermediate is stabilized by the presence of strong electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, as they can delocalize the negative charge through resonance. nih.govquora.com In this compound, the fluorine atom can act as a leaving group. The strong inductive effect of fluorine itself helps to make the carbon it is attached to more electrophilic and susceptible to nucleophilic attack. stackexchange.com

Concerted vs. Stepwise SNAr Pathways

For decades, the stepwise mechanism via a Meisenheimer intermediate was considered the primary pathway for SNAr reactions. However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions proceed through a concerted mechanism, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state. nih.govspringernature.com

The choice between a stepwise and a concerted pathway is a subject of ongoing research and appears to depend on several factors:

Substrate Electronics: Stepwise mechanisms are favored in highly electron-deficient systems (e.g., those with multiple nitro groups) that can effectively stabilize a discrete Meisenheimer intermediate. springernature.comresearchgate.net Arenes that are less electron-poor are more likely to react via a concerted pathway. nih.govnih.gov

Leaving Group Ability: The presence of a very good leaving group can favor a concerted mechanism because the intermediate would be too unstable to exist, collapsing immediately to products. springernature.com Conversely, a poor leaving group can slow the elimination step, allowing the Meisenheimer complex to exist as a true intermediate. nih.gov

Nucleophile and Reaction Conditions: The nature of the nucleophile and solvent can also influence the reaction profile.

For this compound, the presence of strong electron-donating methoxy and ethyl groups would destabilize a negatively charged Meisenheimer intermediate, making a stepwise pathway less favorable. This suggests that an SNAr reaction on this substrate, if it occurs, might be more inclined to follow a concerted pathway. nih.govresearchgate.net

Influence of Substituent Electron-Donating/Withdrawing Properties

The success of an SNAr reaction is fundamentally governed by the electronic properties of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): These are generally required for SNAr to proceed under reasonable conditions. They activate the ring toward nucleophilic attack by reducing its electron density and stabilize the negative charge in the Meisenheimer intermediate or the transition state. total-synthesis.comnih.gov The fluorine atom in the target molecule acts as an EWG through its strong inductive effect, activating the site of substitution. stackexchange.com

Electron-Donating Groups (EDGs): These groups deactivate the ring toward nucleophilic attack. By increasing the electron density of the ring, they create electrostatic repulsion with the incoming nucleophile and destabilize the negatively charged intermediate/transition state. libretexts.org The two methoxy groups and the ethyl group on this compound are all EDGs, which would significantly hinder the rate of an SNAr reaction.

Therefore, the reactivity of this compound in SNAr reactions is a balance of competing effects: activation by the inductively withdrawing fluoro leaving group versus deactivation by the electron-donating methoxy and ethyl groups.

| Substituent | Position Relative to -F | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| -OCH₃ (at C1) | Ortho | Electron Donating (+M, -I) | Deactivating |

| -OCH₃ (at C2) | Meta | Electron Donating (+M, -I) | Deactivating |

| -CH₂CH₃ (at C3) | Para | Electron Donating (+I) | Deactivating |

| -F (at C6) | Leaving Group | Inductively Withdrawing (-I) | Activating |

Mechanisms of Organometallic Reactions

Organometallic reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substituted fluorobenzene (B45895) like this compound, organometallic reactions would typically involve the carbon-fluorine bond or ortho-metalation directed by the methoxy groups.

Lithium-Halogen Exchange Mechanisms

Lithium-halogen exchange is a common method for the preparation of organolithium compounds from organic halides. wikipedia.org The reaction involves the exchange of a halogen atom in an organic halide with a lithium atom from an organolithium reagent, typically n-butyllithium, sec-butyllithium, or tert-butyllithium. wikipedia.org

The general mechanism for lithium-halogen exchange is still a subject of discussion, with two primary pathways proposed: a nucleophilic "ate-complex" mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgprinceton.edu

"Ate-complex" Mechanism: This pathway involves the nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide. This forms a transient, unstable intermediate known as an "ate-complex". wikipedia.orgharvard.edu This complex then breaks down to form the new organolithium species and an alkyl or aryl halide byproduct. wikipedia.org Kinetic studies have provided support for this nucleophilic pathway. wikipedia.org The presence of electron-donating groups, such as the dimethoxy and ethyl groups on the target molecule, could potentially influence the stability of the "ate-complex" and the reaction rate.

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. princeton.edu These intermediates can then react further to form the final products. princeton.edu

It is important to note that aryl fluorides are generally the least reactive among aryl halides in lithium-halogen exchange reactions, with the reactivity order being I > Br > Cl >> F. wikipedia.orgprinceton.edu Therefore, forcing conditions would likely be required to induce lithium-halogen exchange at the C-F bond of this compound. The presence of two methoxy groups, however, could facilitate ortho-lithiation (deprotonation of a C-H bond adjacent to a methoxy group) as a competing reaction.

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X bonds. Common examples include the Suzuki, Stille, and Heck reactions. sci-hub.se The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. nih.gov

A generic catalytic cycle for a Suzuki-Miyaura cross-coupling of an aryl fluoride (B91410) (Ar-F) with an organoboron reagent (R-B(OR')2) is depicted below:

| Step | Description |

| Oxidative Addition | A low-valent palladium(0) complex reacts with the aryl fluoride to form a palladium(II) intermediate, Ar-Pd(II)-F. The C-F bond is the strongest carbon-halogen bond, making this step challenging and often requiring specialized ligands and conditions. |

| Transmetalation | The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the fluoride and forming an Ar-Pd(II)-R intermediate. |

| Reductive Elimination | The Ar-Pd(II)-R complex undergoes reductive elimination to form the new C-C bond in the product (Ar-R) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. |

Given the inertness of the C-F bond, cross-coupling reactions with fluorobenzene derivatives are significantly more challenging than with other aryl halides. researchgate.net Research in this area focuses on the development of highly active catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, to facilitate the difficult oxidative addition step. researchgate.net For this compound, the electronic and steric effects of the substituents would play a crucial role in the feasibility and efficiency of any cross-coupling reaction.

Studies on Rearrangement Reactions

No information regarding rearrangement reactions specifically involving this compound has been found in the searched literature. In general, aromatic compounds can undergo rearrangement reactions under certain conditions, such as the Smiles rearrangement or rearrangements involving benzyne (B1209423) intermediates, but no specific examples related to the target molecule are available.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the public literature. Such studies would require experimental measurements of reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine rate laws, activation energies, and other kinetic parameters. Similarly, thermodynamic data would involve calorimetric measurements or computational studies to determine the enthalpy and entropy changes associated with potential reactions. Without specific research on this compound, any discussion of its reaction kinetics and thermodynamics would be purely speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,2 Dimethoxy 3 Ethyl 6 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the molecular skeleton, connectivity, and even stereochemical relationships.

The ¹H NMR spectrum of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene is expected to reveal distinct signals for each unique proton environment. The aromatic region will feature two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are adjacent and will exhibit spin-spin coupling to each other and coupling to the fluorine atom.

The aliphatic region will contain signals for the ethyl and methoxy (B1213986) groups. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, which will appear as a triplet. The two methoxy groups (-OCH₃) are in different chemical environments and are therefore expected to appear as two distinct singlets.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Aromatic Protons (H-4, H-5): Expected to appear in the range of 6.8-7.2 ppm. H-4 will likely be a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 7-10 Hz) and the fluorine atom at C-6 (meta coupling, J ≈ 5-7 Hz). H-5 will also be a doublet of doublets due to coupling with H-4 (ortho coupling) and the fluorine atom (para coupling, J ≈ 1-3 Hz).

Methoxy Protons (C1-OCH₃, C2-OCH₃): Predicted to be two separate singlets around 3.8-4.0 ppm.

Ethyl Group (-CH₂CH₃): The methylene protons (-CH₂-) are expected as a quartet around 2.6-2.8 ppm (J ≈ 7.5 Hz), and the methyl protons (-CH₃) as a triplet around 1.2-1.4 ppm (J ≈ 7.5 Hz).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.9 - 7.2 | Doublet of Doublets (dd) | JH4-H5 ≈ 7-10, JH4-F ≈ 5-7 |

| H-5 | 6.8 - 7.1 | Doublet of Doublets (dd) | JH5-H4 ≈ 7-10, JH5-F ≈ 1-3 |

| C1-OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| C2-OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| -CH₂CH₃ | 2.6 - 2.8 | Quartet (q) | JCH₂-CH₃ ≈ 7.5 |

| -CH₂CH₃ | 1.2 - 1.4 | Triplet (t) | JCH₃-CH₂ ≈ 7.5 |

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (methoxy, ethyl, and fluorine). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. Other carbons in the ring will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

Predicted ¹³C NMR Chemical Shifts:

Aromatic Carbons: The carbon attached to fluorine (C-6) will be significantly shifted and split into a doublet with a large coupling constant. The other aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the electronic effects of the substituents.

Methoxy Carbons: Two distinct signals are expected in the region of 55-65 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be around 20-30 ppm, and the methyl carbon (-CH₃) will be around 10-20 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 145 - 155 | Doublet |

| C-2 | 140 - 150 | Doublet |

| C-3 | 125 - 135 | Doublet |

| C-4 | 115 - 125 | Doublet |

| C-5 | 110 - 120 | Doublet |

| C-6 | 155 - 165 | Doublet |

| C1-OCH₃ | 55 - 65 | Singlet |

| C2-OCH₃ | 55 - 65 | Singlet |

| -CH₂CH₃ | 20 - 30 | Singlet |

| -CH₂CH₃ | 10 - 20 | Singlet |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a complex multiplet due to couplings with the neighboring aromatic protons (H-4 and H-5). The chemical shift of the fluorine atom will be indicative of its electronic environment on the aromatic ring.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key correlations would be observed between H-4 and H-5 in the aromatic region, and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic ring, methoxy groups, and ethyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is useful for confirming spatial arrangements. A NOESY spectrum would show correlations between the C1-methoxy protons and the H-5 proton, and between the C2-methoxy protons and the ethyl group protons, confirming their relative positions on the ring.

The magnitudes of carbon-fluorine coupling constants provide valuable structural information. rsc.org

¹JCF: The one-bond coupling between C-6 and the fluorine atom is expected to be large, typically in the range of 240-260 Hz. jeolusa.com

²JCF: The two-bond couplings to C-1 and C-5 will be in the range of 15-25 Hz.

³JCF: The three-bond couplings to C-2 and C-4 are generally smaller, around 5-10 Hz.

⁴JCF: The four-bond coupling to C-3 would be the smallest, typically 1-3 Hz.

These predictable coupling patterns are instrumental in assigning the carbon signals in the aromatic region of the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques.

Predicted Key Vibrational Frequencies:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C-H Stretching (Aliphatic): The ethyl and methoxy groups will show C-H stretching bands in the 2850-3000 cm⁻¹ range.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy groups will likely produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-F Stretching: A strong absorption band due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| Asymmetric C-O Stretch | 1200 - 1300 | Strong | Medium |

| Symmetric C-O Stretch | 1000 - 1100 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Characteristic Absorption Bands for Methoxy, Ethyl, and Fluorine Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent methoxy, ethyl, and fluorine groups, as well as the substituted benzene ring.

The methoxy groups (-OCH₃) would be identifiable by a strong C-O stretching vibration, typically observed in the range of 1250-1000 cm⁻¹. Due to the presence of two methoxy groups on the aromatic ring, a prominent absorption band is expected. The asymmetric and symmetric stretching vibrations of the C-H bonds within the methyl part of the methoxy groups would appear in the 2950-2850 cm⁻¹ region.

The ethyl group (-CH₂CH₃) would present characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene components are expected between 3000 and 2850 cm⁻¹. Additionally, characteristic bending vibrations for the ethyl group, such as scissoring and rocking, would be observed in the 1470-1450 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

The carbon-fluorine (C-F) bond of the fluorine group attached to the aromatic ring would give rise to a strong absorption band in the 1250-1020 cm⁻¹ range. This band can sometimes overlap with the C-O stretching bands of the methoxy groups, requiring careful spectral interpretation.

The substitution pattern on the benzene ring also gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The out-of-plane (OOP) C-H bending vibrations are particularly diagnostic of the substitution pattern and for a 1,2,3,4-tetrasubstituted benzene ring, these are expected in the 900-800 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (Ethyl & Methoxy) | Stretching | 3000-2850 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium |

| C-O (Methoxy) | Stretching | 1250-1000 | Strong |

| C-F | Stretching | 1250-1020 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 900-800 | Strong |

Interpretive Methodologies for Molecular Vibrations

The electronic effects of the substituents play a significant role in shifting the characteristic vibrational frequencies. The methoxy groups are electron-donating through resonance, while the fluorine atom is electron-withdrawing through induction but can also exhibit some electron-donating resonance effects. These competing effects influence the electron density within the benzene ring and, consequently, the force constants of the various bonds, leading to shifts in their vibrational frequencies.

The coupling of vibrations between adjacent functional groups can also occur, leading to more complex spectra. For instance, the C-O stretching vibrations of the two methoxy groups may couple, resulting in symmetric and asymmetric stretching modes with distinct frequencies. Similarly, the vibrations of the ethyl group can be influenced by the adjacent methoxy and fluoro substituents.

A comprehensive interpretation would involve comparing the experimental spectrum with databases of known compounds and utilizing computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies. This combined approach allows for a more confident assignment of the observed absorption bands to specific molecular vibrations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with high accuracy. This allows for the unambiguous determination of its molecular formula. The expected monoisotopic mass of C₁₀H₁₃FO₂ can be calculated with high precision, enabling its differentiation from other compounds with the same nominal mass.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₀H₁₃FO₂ | 184.08996 |

The observation of a molecular ion peak ([M]⁺) at m/z corresponding to this calculated mass in the HRMS spectrum would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule.

For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation for aromatic ethers is the loss of a methyl radical (•CH₃) from a methoxy group, leading to a stable oxonium ion. Another likely fragmentation is the benzylic cleavage of the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. The presence of the fluorine atom may also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 169.0668 | •CH₃ | [M - CH₃]⁺ |

| 155.0899 | •C₂H₅ | [M - C₂H₅]⁺ |

| 141.0737 | •CH₃ and CO | [M - CH₃ - CO]⁺ |

| 127.0575 | •C₂H₅ and CO | [M - C₂H₅ - CO]⁺ |

The systematic analysis of the fragment ions and their relative abundances in the MS/MS spectrum allows for the reconstruction of the molecular structure and the confirmation of the positions of the substituents on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the UV region due to π → π* transitions of the electrons in the benzene ring.

The benzene ring itself has characteristic absorptions, often referred to as the E1, E2, and B bands. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. The methoxy and ethyl groups are auxochromes, which are groups that, when attached to a chromophore (the benzene ring), cause a shift in the absorption to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). The fluorine atom can also influence the electronic transitions.

The UV-Vis spectrum of this compound is expected to show two main absorption bands. The primary absorption band (E2 band) is predicted to appear around 220-240 nm, and a secondary, less intense band (B band) with fine structure is expected around 270-290 nm. The exact positions of these maxima (λmax) will be influenced by the combined electronic effects of the substituents.

| Transition | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* (E2 band) | ~230 | High |

| π → π* (B band) | ~280 | Low |

Analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic environment of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

The analysis would reveal the planarity of the benzene ring and the orientation of the methoxy and ethyl substituents relative to the ring. For instance, it would determine the dihedral angles between the plane of the benzene ring and the planes of the C-O-C bonds of the methoxy groups. Due to steric hindrance between the adjacent methoxy and ethyl groups, it is likely that these groups will be twisted out of the plane of the benzene ring to some extent.

| Structural Parameter | Predicted Value |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| C-C (aromatic) bond lengths | ~1.38-1.40 Å |

| C-O (methoxy) bond lengths | ~1.36-1.38 Å |

| C-F bond length | ~1.34-1.36 Å |

| Dihedral angles of methoxy groups | Expected to be non-zero due to steric hindrance |

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. This detailed structural information is crucial for understanding the physical and chemical properties of the compound in the solid state.

Computational and Theoretical Chemistry Studies of 1,2 Dimethoxy 3 Ethyl 6 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like 1,2-Dimethoxy-3-ethyl-6-fluorobenzene, which has rotatable bonds in its methoxy (B1213986) and ethyl substituents, multiple low-energy conformations may exist.

Electronic Structure Calculations

Once the optimized geometry is obtained, DFT calculations can be used to explore the electronic properties of the molecule. Key parameters that would be investigated include:

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For this compound, the MEP would show the influence of the electron-donating methoxy and ethyl groups and the electron-withdrawing fluorine atom on the electrostatic potential of the aromatic ring.

A hypothetical data table for such a study might look like this:

| Property | Calculated Value |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Electron Affinity | Value in eV |

| Ionization Potential | Value in eV |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of specific vibrational modes to particular functional groups within the molecule.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics simulations are used to study its dynamic behavior over time. This involves solving Newton's equations of motion for a system of atoms and molecules.

Investigation of Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound would provide a detailed view of its movements and conformational changes at a given temperature. This would allow for the exploration of the flexibility of the methoxy and ethyl side chains and the dynamics of their rotations. Such a simulation would reveal how the molecule explores its conformational space over time, providing a more realistic picture of its behavior than the static images from DFT calculations.

Study of Intermolecular Interactions and Aggregation Behavior in Various Media

MD simulations are particularly powerful for studying how molecules interact with each other and with their environment. By simulating this compound in different solvents (e.g., water, ethanol, or a nonpolar solvent), it would be possible to investigate its solvation properties and how it interacts with the solvent molecules.

Furthermore, simulations of multiple molecules of this compound could be used to study its aggregation behavior. This would reveal whether the molecules tend to clump together and the nature of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) that govern this aggregation. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and boiling point.

Quantum Chemical (QM) Approaches for Reactivity Prediction

Quantum chemical methods are fundamental in predicting the reactivity of molecules by calculating their electronic structure and associated properties. For this compound, these approaches can elucidate the influence of its substituent groups—two methoxy, one ethyl, and one fluoro group—on the aromatic ring's reactivity.

Calculation of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's stability and reactivity. nih.gov Key descriptors include chemical hardness (η), which indicates resistance to deformation of electron distribution, and the electrophilicity index (ω), which measures the ability of a molecule to accept electrons.

While specific data for this compound is not available, a study on two other dimethoxybenzene derivatives provides illustrative examples of these calculations. nih.gov The HOMO and LUMO energy levels, energy gaps, hardness, and softness were calculated using Density Functional Theory (DFT). nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for Analogous Dimethoxybenzene Derivatives

| Descriptor | Compound 1 | Compound 2 |

|---|---|---|

| HOMO Energy (eV) | -5.99 | -6.21 |

| LUMO Energy (eV) | -2.01 | -2.23 |

| Energy Gap (eV) | 3.98 | 3.98 |

| Hardness (η) | 1.99 | 1.99 |

Data is for illustrative purposes and is based on two novel dimethoxybenzene derivatives from a cited study. nih.gov Compound 1 is more nucleophilic, while Compound 2 is more electrophilic. nih.gov

Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways is essential for understanding the mechanism of chemical reactions, including identifying intermediates and transition states. For this compound, a key reaction type to consider is electrophilic aromatic substitution (EAS). The mechanism of EAS reactions typically involves two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regioselectivity of EAS reactions on substituted benzenes is governed by the electronic effects of the substituents. The methoxy and ethyl groups are activating and ortho-, para- directing, while the fluorine atom is deactivating yet also ortho-, para- directing. In a polysubstituted ring like this compound, the directing effects of the substituents are additive. The most activating group generally dictates the position of electrophilic attack. masterorganicchemistry.com

Computational studies can model the potential energy surface of such reactions, calculating the activation energies for attack at different positions on the ring. This allows for the prediction of the major product. For instance, in the case of m-dimethoxybenzene, while several positions are electronically favored, the least sterically hindered position is the most likely site of attack. masterorganicchemistry.com A similar computational analysis for this compound would involve calculating the transition state energies for electrophilic attack at the available positions on the aromatic ring. It is important to note that fluorobenzene (B45895) itself exhibits anomalous reactivity in EAS, with reactions at the para position often being faster than in benzene (B151609). researchgate.net This highlights the complexity of predicting reactivity in fluorinated aromatic compounds.

Force Field Development and Validation for Substituted Aromatic Ethers

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long simulations. Molecular mechanics, which uses empirical force fields, offers a more efficient alternative. A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov

The development of an accurate force field for a novel molecule like this compound is a multi-step process. It typically involves:

Parameter Assignment: Initial parameters for bond lengths, angles, dihedrals, and non-bonded interactions are often taken from existing general force fields like AMBER or CHARMM and adapted by analogy. nih.gov

Quantum Mechanical Calculations: High-level QM calculations are performed to obtain data for parameter optimization. This includes geometry optimizations, electrostatic potential calculations for deriving partial charges, and dihedral scans to determine rotational energy profiles. nih.gov

Parameter Optimization: The force field parameters are then refined to reproduce the QM target data. This can be an automated process using specialized software. nih.gov

Validation: The developed force field is validated by comparing the results of molecular dynamics simulations with experimental data or higher-level QM calculations. For substituted aromatic ethers, this could involve comparing calculated properties like density, heat of vaporization, or conformational preferences with experimental values where available.

A significant challenge in developing force fields for polysubstituted aromatic compounds is accurately capturing the complex interplay of steric and electronic effects of the various substituents. For conjugated systems, standard force fields may not accurately model the torsional potentials around bonds connecting substituent groups to the aromatic ring, necessitating adjustments to these parameters. columbia.edu The validation of force fields for such molecules is crucial to ensure their predictive accuracy in simulations of larger systems, such as their interactions with biological macromolecules.

Structure Reactivity Relationships and Chemical Reactivity Profiling of 1,2 Dimethoxy 3 Ethyl 6 Fluorobenzene

Impact of Substituent Positioning on Aromatic Ring Reactivity

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Methoxy (B1213986) (-OCH₃) | 1 | +R > -I | Activating |

| Methoxy (-OCH₃) | 2 | +R > -I | Activating |

| Ethyl (-CH₂CH₃) | 3 | +I | Activating |

| Fluoro (-F) | 6 | -I > +R | Deactivating |

Regiochemical Control in Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The directing effects of the substituents play a crucial role in determining the position of substitution on the aromatic ring. Methoxy and ethyl groups are ortho, para-directors, while the fluorine atom is also an ortho, para-director, despite being a deactivator.

In electrophilic aromatic substitution, the positions of attack are primarily governed by the most powerful activating groups. In this molecule, the two methoxy groups exert the strongest directing influence. The potential sites for electrophilic attack are positions 4 and 5. Position 4 is para to the methoxy group at position 1 and ortho to the methoxy group at position 2. Position 5 is ortho to the methoxy group at position 2 and meta to the methoxy group at position 1. Considering the combined directing effects, position 4 is the most likely site for electrophilic substitution due to the strong para-directing effect of the methoxy group at C1 and the ortho-directing effect of the methoxy group at C2. Steric hindrance from the adjacent ethyl group at C3 might slightly disfavor attack at position 4, but the electronic factors are expected to be dominant.

Nucleophilic aromatic substitution (SNAr) on this ring is less favorable due to the high electron density conferred by the activating groups. However, if forced under harsh conditions, the reaction would likely involve the displacement of the fluorine atom, as it is a good leaving group and is on a carbon atom that can be made electron-deficient. The presence of electron-withdrawing groups ortho or para to the leaving group typically facilitates SNAr reactions. In this case, there are no strongly electron-withdrawing groups in such positions.

Influence of Methoxy and Ethyl Groups on the Reactivity of the Fluorine Atom

The reactivity of the fluorine atom, particularly in nucleophilic aromatic substitution reactions, is significantly influenced by the electronic effects of the other substituents on the ring. The electron-donating methoxy and ethyl groups increase the electron density around the carbon atom to which the fluorine is attached (the ipso-carbon). This increased electron density makes the ipso-carbon less electrophilic and therefore less susceptible to attack by nucleophiles.

For a nucleophilic aromatic substitution to occur, there is typically a need for electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In 1,2-dimethoxy-3-ethyl-6-fluorobenzene, the methoxy group at position 1 is ortho to the fluorine, and the methoxy group at position 2 is meta. While the ortho-methoxy group has an electron-withdrawing inductive effect, its resonance effect is electron-donating, which on balance, does not significantly activate the ring for nucleophilic attack. Therefore, the displacement of the fluorine atom by a nucleophile would be a difficult transformation to achieve under standard SNAr conditions.

Stereochemical Considerations for Transformations Involving the Ethyl Side Chain

The ethyl side chain at position 3 introduces a prochiral center at the benzylic carbon (the carbon atom of the ethyl group attached to the benzene (B151609) ring). Reactions that occur at this benzylic position, such as benzylic bromination or oxidation, could potentially lead to the formation of a chiral center.

For instance, if a reaction proceeds through a radical or carbocation intermediate at the benzylic position, and the subsequent attack by a reagent is not stereospecific, a racemic mixture of enantiomers would be formed. However, if a stereoselective catalyst or reagent is employed, it could be possible to achieve an enantioselective transformation, leading to an excess of one enantiomer over the other. The steric bulk of the adjacent methoxy group at position 2 and the fluorine atom at position 6 could also influence the stereochemical outcome of reactions at the benzylic position by directing the approach of incoming reagents.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Electronic descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents.

Steric descriptors: Taft steric parameters (Es), which describe the bulkiness of substituents.

Hydrophobic descriptors: Partition coefficients (logP), which measure the lipophilicity of the molecule.

For this compound, a QSRR model could be developed to predict its rate of reaction in, for example, an electrophilic substitution reaction. The model would likely include terms for the Hammett constants of the methoxy, ethyl, and fluoro substituents, as well as steric parameters to account for the crowded substitution pattern. Such a model would be invaluable for predicting the reactivity of related analogues without the need for extensive experimental work.

Potential As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Derivatization Reactions of the Dimethoxybenzene Core for Novel Scaffolds

Chemical Transformations Involving the Ethyl Side Chain (e.g., Oxidation, Alkylation, Halogenation)

The ethyl side chain presents another point of modification. Benzylic oxidation could convert the ethyl group into an acetyl group or a carboxylic acid, providing a handle for further derivatization, such as amide or ester formation. Radical halogenation at the benzylic position is another plausible transformation. Despite these possibilities, specific research detailing these transformations on 1,2-Dimethoxy-3-ethyl-6-fluorobenzene has not been found.

Selective Reactions at the Fluorine Atom (e.g., Defluorination, Further Functionalization)

The fluorine atom on the aromatic ring is generally robust, but under specific conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated with electron-withdrawing groups. nih.gov Defluorination or replacement with other nucleophiles could offer a pathway to further functionalized analogs. The general reactivity of fluoroarenes is a broad area of study, but specific methodologies applied to this compound are not documented. nih.govresearchgate.net

Application in the Construction of Complex Polyaromatic and Heterocyclic Systems

Given its polysubstituted nature, this compound could, in theory, serve as a precursor for the synthesis of more complex structures. For instance, intramolecular cyclization reactions involving the ethyl side chain and one of the methoxy (B1213986) groups could potentially lead to the formation of furan (B31954) or pyran ring systems. Furthermore, its use as a building block in cross-coupling reactions could pave the way for the synthesis of biaryls and other polyaromatic systems. The synthesis of various heterocyclic compounds from functionalized aromatic precursors is a common strategy in medicinal chemistry. researchgate.netethernet.edu.et However, there are no specific published examples of its use in the construction of such complex systems.

Use in Methodological Development for Fluorinated Organic Compounds

The development of new synthetic methods for the introduction and manipulation of fluorine in organic molecules is an active area of research. ethernet.edu.et A molecule like this compound could serve as a test substrate for new fluorination or defluorination reactions. Its specific electronic and steric properties could provide insights into the scope and limitations of new synthetic methodologies. To date, no studies have been identified that explicitly use this compound for such methodological development.

Q & A

Q. Table 1. Key Spectral Signatures for Structural Confirmation

Q. Table 2. Optimization Parameters for Catalytic Reduction

| Catalyst | Yield (%) | Byproducts | Conditions |

|---|---|---|---|

| SnCl2·2H2O | 78 | Demethylated derivatives | Ethanol, 75°C, 7 h |

| NaBH4/CuCl2 | 85 | Minimal | THF, 50°C, 3 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.